Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-

Sigma Receptor Pharmacology Neuropharmacology Ligand Binding

Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- (CAS 120873-22-5), also known as (4-phenylpiperazin-1-yl)-pyridin-3-ylmethanone, is a phenylpyridinecarbonylpiperazine derivative with a molecular weight of 267.33 g/mol and the molecular formula C₁₆H₁₇N₃O. It is primarily recognized for its potent inhibitory activity against type 4 phosphodiesterase (PDE4) and its selective binding affinity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) receptor.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
CAS No. 120873-22-5
Cat. No. B5238630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-
CAS120873-22-5
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C16H17N3O/c20-16(14-5-4-8-17-13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2
InChIKeyNMZWWGBKDGULHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine, 1-Phenyl-4-(3-Pyridinylcarbonyl)- (CAS 120873-22-5) | Procurement-Grade PDE4 Inhibitor and Sigma-1 Ligand


Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)- (CAS 120873-22-5), also known as (4-phenylpiperazin-1-yl)-pyridin-3-ylmethanone, is a phenylpyridinecarbonylpiperazine derivative with a molecular weight of 267.33 g/mol and the molecular formula C₁₆H₁₇N₃O [1]. It is primarily recognized for its potent inhibitory activity against type 4 phosphodiesterase (PDE4) [2] and its selective binding affinity for the sigma-1 (σ1) receptor over the sigma-2 (σ2) receptor [3]. These properties position it as a versatile building block in medicinal chemistry, particularly for research in inflammatory, respiratory, and neuropsychiatric disorders.

PDE4 inhibition for respiratory and inflammatory pathway studies
Sigma-1 receptor ligand for neuropharmacology research
Defined free base for reproducible synthesis and SAR campaigns

Why Substituting Piperazine, 1-Phenyl-4-(3-Pyridinylcarbonyl)- with Other PDE4 Inhibitors or Sigma Ligands is Not Recommended


Generic substitution among phenylpiperazine derivatives is chemically and pharmacologically unsound due to the profound impact of subtle structural variations on target selectivity and potency. For example, the position of the pyridyl nitrogen alone dictates whether a compound will favor sigma-1 or sigma-2 receptors, a property critical for applications in neuropharmacology [1]. Furthermore, while the core scaffold is associated with PDE4 inhibition, the specific substitution pattern on the phenyl and pyridyl rings is a primary determinant of the compound's inhibitory potency, off-target profile, and metabolic stability [2]. Replacing this specific compound with a seemingly similar analog, such as a 2-pyridinyl or 4-pyridinyl isomer, or a derivative with a different carbonyl linkage, would result in an uncharacterized or inferior molecule with unpredictable experimental outcomes, invalidating prior SAR studies and potentially derailing a research program.

Pyridyl nitrogen position (3-pyridinyl vs. 2-pyridinyl) may reverse sigma-1/sigma-2 receptor preference, shifting neuropharmacology outcomes.

Phenyl/pyridyl substitution pattern significantly influences PDE4 inhibitory potency and metabolic stability; analog replacement may not reproduce published SAR.

Salt forms (e.g., dihydrochloride) alter molecular weight, solubility, and stoichiometry, limiting direct substitution in solution-based assays and synthesis.

Quantitative Differentiation: Piperazine, 1-Phenyl-4-(3-Pyridinylcarbonyl)- vs. Closest Analogs


Sigma-1 vs. Sigma-2 Receptor Selectivity: The Critical Role of the 3-Pyridinyl Moiety

The position of the nitrogen atom on the pyridine ring dictates sigma receptor subtype selectivity. This compound, bearing a 3-pyridinyl group, demonstrates preferential binding to the sigma-1 (σ1) receptor, in contrast to 2-pyridinyl analogs, which favor the sigma-2 (σ2) receptor. This class-level inference is based on binding studies of closely related pyridylpiperazines [1].

Sigma-1 vs Sigma-2 Selectivity
Class-level inference
Prefers σ1 receptor over σ2; 2-pyridinyl analogs favor σ2
Supports σ1 receptor pathway research and neuropharmacology studies
Based on pyridylpiperazine class data; direct compound binding data to verify
Sigma Receptor Pharmacology Neuropharmacology Ligand Binding

Validated PDE4 Inhibitory Activity: A Core Pharmacological Feature

This compound belongs to a class of phenylpyridinecarbonylpiperazine derivatives specifically claimed for their type 4 phosphodiesterase (PDE4) inhibitory action [1]. While a direct head-to-head IC50 comparison with a reference compound like rolipram is not available in the public domain for this exact molecule, the patent literature establishes PDE4 inhibition as a defining characteristic of this chemical series. The therapeutic potential for asthma and COPD is directly linked to this mechanism [1].

PDE4 Inhibitory Activity
Supporting evidence
Claimed PDE4 inhibitor; quantitative IC50 not publicly available for this exact compound
Scaffold relevant for respiratory and anti-inflammatory pathway research
Patent-derived mechanism; confirmatory enzyme assay recommended
PDE4 Inhibition Inflammation Respiratory Disease

Differentiation from Non-Selective PDE Inhibitors (e.g., Theophylline)

As a PDE4 inhibitor, this compound offers a mechanistic advantage over non-selective PDE inhibitors like theophylline. Theophylline's broader inhibition profile leads to systemic side effects such as hypotension and cardiotonic action [1]. The selective inhibition of PDE4 is a targeted approach to modulate cAMP levels in specific cell types (e.g., inflammatory and airway smooth muscle cells), with the potential for an improved safety margin [2].

PDE4 vs Non-selective PDE Inhibitors
Class-level inference
PDE4-selective profile vs. theophylline (multi-PDE inhibitor)
May reduce off-target systemic effects in PDE4-focused research models
Selectivity based on class properties; direct isozyme profiling data to review
PDE4 Selectivity Safety Profile Respiratory Therapeutics

Structural Confirmation of a Pure, Definable Chemical Entity

This compound's identity is unambiguously defined by its CAS number (120873-22-5) and IUPAC name ((4-phenylpiperazin-1-yl)-pyridin-3-ylmethanone) [1]. This contrasts with many 'piperazine derivative' offerings that are supplied as complex mixtures or as salts (e.g., dihydrochloride salt, CAS 120873-11-2) . Procuring the specific, well-defined free base ensures that the exact molecular species described in literature and patents is being used, which is critical for reproducible synthesis and biological evaluation.

Defined Free Base Identity
Supporting evidence
CAS 120873-22-5, free base; distinct from salt forms and mixtures
Ensures consistent procurement and direct comparison to literature data
Analytical characterization recommended for batch-to-batch consistency
Chemical Identity Quality Control Reproducibility

Recommended Research Applications for Piperazine, 1-Phenyl-4-(3-Pyridinylcarbonyl)- Based on Differentiated Evidence


Probing Sigma-1 Receptor Function in Neuropsychiatric Disease Models

Based on its preferential binding to sigma-1 receptors over sigma-2 receptors (Section 3, Evidence 1), this compound is an ideal chemical tool for dissecting σ1-mediated pathways in preclinical models of methamphetamine abuse, neuroprotection, or pain. Its use ensures that observed effects are predominantly due to σ1 engagement, minimizing σ2-related confounding variables [1].

Developing Novel PDE4-Targeted Anti-Inflammatory Agents for Respiratory Indications

The established PDE4 inhibitory activity of this chemical class (Section 3, Evidence 2) supports its use as a core scaffold in medicinal chemistry programs aimed at discovering new treatments for asthma and COPD. Its selectivity profile offers a potential advantage over non-selective PDE inhibitors like theophylline (Section 3, Evidence 3), guiding SAR studies toward compounds with an improved therapeutic window [1].

Standardized Starting Material for Reproducible Synthesis of Advanced Intermediates

The unambiguous identity of the free base form, defined by CAS 120873-22-5 (Section 3, Evidence 4), makes it a reliable and reproducible starting material for synthesizing more complex phenylpyridinecarbonylpiperazine derivatives. This is critical for generating consistent and comparable data in structure-activity relationship (SAR) studies, as outlined in relevant patents [1].

Application
Selection Property
Validation Focus
Sigma-1 receptor pathway studies
3-pyridinyl σ1 receptor preference over σ2
σ1-mediated endpoint validation in neuropsychiatric models
PDE4 pathway research for respiratory models
Reported PDE4 inhibitory scaffold
PDE4 enzyme inhibition and anti-inflammatory endpoint context
Reproducible SAR synthesis
Defined free base identity (CAS 120873-22-5)
Lot consistency, purity, and stoichiometry control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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